(3S,4S)-3-(2-Methylpropyl)oxan-4-amine;hydrochloride
CAS No.: 2230798-50-0
Cat. No.: VC6028105
Molecular Formula: C9H20ClNO
Molecular Weight: 193.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2230798-50-0 |
|---|---|
| Molecular Formula | C9H20ClNO |
| Molecular Weight | 193.72 |
| IUPAC Name | (3S,4S)-3-(2-methylpropyl)oxan-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H19NO.ClH/c1-7(2)5-8-6-11-4-3-9(8)10;/h7-9H,3-6,10H2,1-2H3;1H/t8-,9+;/m1./s1 |
| Standard InChI Key | YHCDFBAVRNCPLH-RJUBDTSPSA-N |
| SMILES | CC(C)CC1COCCC1N.Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular and Stereochemical Properties
The compound’s IUPAC name, (3S,4S)-3-(2-methylpropyl)oxan-4-amine;hydrochloride, reflects its bicyclic structure and absolute stereochemistry. The molecular formula C₉H₂₀ClNO corresponds to a molecular weight of 193.72 g/mol. Key structural features include:
-
A tetrahydropyran (oxane) ring with methoxy and amine substituents at positions 3 and 4, respectively.
-
A 2-methylpropyl (isobutyl) group attached to the oxane ring, contributing to hydrophobicity.
-
A hydrochloride counterion stabilizing the amine group.
The stereochemistry is defined by the (3S,4S) configuration, which may influence receptor binding in biological systems. The SMILES notation CC(C)CC1COCCC1N.Cl and InChIKey YHCDFBAVRNCPLH-RJUBDTSPSA-N provide unambiguous representations of its structure.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 2230798-50-0 |
| Molecular Formula | C₉H₂₀ClNO |
| Molecular Weight | 193.72 g/mol |
| IUPAC Name | (3S,4S)-3-(2-methylpropyl)oxan-4-amine;hydrochloride |
| SMILES | CC(C)CC1COCCC1N.Cl |
| InChIKey | YHCDFBAVRNCPLH-RJUBDTSPSA-N |
Synthesis and Analytical Characterization
Spectroscopic and Chromatographic Data
Comparative Analysis of Cyclic Amine Hydrochlorides
Table 2: Structural and Functional Comparison
Key observations:
-
The isobutyl group in the target compound increases molecular weight and lipophilicity compared to methoxy-substituted analogs .
-
Stereochemical complexity may enhance target selectivity but complicate synthesis.
Challenges and Future Directions
Knowledge Gaps
-
Solubility and Stability: Critical for formulation but currently uncharacterized.
-
Toxicity Profile: Absence of in vitro or in vivo safety data.
-
Synthetic Scalability: Need for optimized routes to ensure stereochemical purity.
Recommended Studies
-
ADMET Profiling: Assess absorption, distribution, and metabolic pathways.
-
X-ray Crystallography: Resolve three-dimensional conformation for drug design.
-
Structure-Activity Relationships: Modify substituents to enhance efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume